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Compound of Interest

Compound Name:
6-aminoquinoxaline-2,3(1H,4H)-

dione

Cat. No.: B1266430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-aminoquinoxaline-2,3(1H,4H)-dione is a heterocyclic organic compound

belonging to the quinoxaline class. This scaffold is of significant interest in medicinal chemistry

due to its prevalence in biologically active molecules. Quinoxaline-2,3-dione derivatives are

notably recognized as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic

acid (AMPA) receptor, a key player in excitatory neurotransmission. This technical guide

provides a comprehensive overview of the molecular structure, physicochemical properties,

synthesis, and biological activity of 6-aminoquinoxaline-2,3(1H,4H)-dione, serving as a

foundational resource for researchers in neuroscience and drug development.

Molecular Structure and Physicochemical
Properties
6-aminoquinoxaline-2,3(1H,4H)-dione features a bicyclic system where a benzene ring is

fused to a pyrazine ring, which is substituted with two keto groups and an amino group. The

tautomeric nature of the dione structure allows for the existence of enol forms, though the

dione form is prevalent.

Caption: 2D Molecular Structure of 6-aminoquinoxaline-2,3(1H,4H)-dione.
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Quantitative physicochemical properties are crucial for predicting the compound's behavior in

biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Property Value Source

Molecular Formula C₈H₇N₃O₂ PubChem[1][2]

Molecular Weight 177.16 g/mol PubChem[1]

Monoisotopic Mass 177.053826475 Da PubChem[1]

XLogP3 -0.5 PubChem[1]

Hydrogen Bond Donor Count 3 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Topological Polar Surface Area 84.2 Å² PubChem[1]

Formal Charge 0 PubChem[1]

Chemical Identifiers
Consistent identification is paramount in scientific research. The following identifiers are

associated with 6-aminoquinoxaline-2,3(1H,4H)-dione.

Identifier Type Value Source

IUPAC Name
6-amino-1,4-

dihydroquinoxaline-2,3-dione
PubChem[1]

CAS Number 6973-93-9 PubChem[1]

PubChem CID 96030 PubChem[1]

SMILES
C1=CC2=C(C=C1N)NC(=O)C(

=O)N2
PubChem[1]

InChI Key
DNCKPMPEGDANJK-

UHFFFAOYSA-N
PubChem[1]
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Synthesis and Experimental Protocols
The synthesis of quinoxaline-2,3-diones typically involves the condensation of an o-

phenylenediamine with a 1,2-dicarbonyl compound.[3] For 6-aminoquinoxaline-2,3(1H,4H)-
dione, a common and effective strategy is the reduction of its nitro-substituted precursor, 6-

nitroquinoxaline-2,3(1H,4H)-dione.
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Start: 6-Nitroquinoxaline-2,3(1H,4H)-dione

Reagents:
- Solvent (e.g., DMF, Methanol)
- Catalyst (e.g., 5-10% Pd/C)

Dissolve in

Hydrogenation:
- Stir under H₂ atmosphere (1 atm)

- Room temperature

Add catalyst & proceed

Work-up:
1. Filter through Celite to remove catalyst

Reaction completion

2. Evaporate solvent in vacuo

Purification:
- Stir residue with Ethyl Acetate

- Filter precipitate

Final Product:
6-Aminoquinoxaline-2,3(1H,4H)-dione

Click to download full resolution via product page

Caption: General workflow for the synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.
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Experimental Protocol: Synthesis via Catalytic
Hydrogenation
This protocol is adapted from a similar synthesis of a methylated analog.[4]

Dissolution: Dissolve 1 equivalent of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione in a

suitable solvent such as dimethylformamide (DMF) or methanol.

Catalyst Addition: Add a catalytic amount (e.g., 10-20% by weight) of 5% or 10% Palladium

on carbon (Pd/C) to the solution.

Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g.,

using a balloon or a hydrogenation apparatus) at atmospheric pressure and room

temperature.

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin

Layer Chromatography (TLC), until the starting material is fully consumed.

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite or a

similar filtration aid to remove the palladium catalyst.

Solvent Removal: Concentrate the filtrate under reduced pressure (in vacuo) to remove the

solvent.

Purification: Treat the resulting residue with a solvent in which the product is poorly soluble,

such as ethyl acetate, and stir.

Isolation: Collect the resulting precipitate by filtration, wash with a small amount of cold ethyl

acetate, and dry to yield the final product.

Experimental Protocol: Characterization
The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy in a

suitable deuterated solvent (e.g., DMSO-d₆) are used to confirm the molecular structure.
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Expected ¹H NMR signals would include distinct aromatic protons and broad singlets for the

amine (NH₂) and amide (NH) protons.[4][5]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition by providing a highly accurate mass-to-charge ratio.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional

groups. Expected peaks would include N-H stretching for the amine and amide groups, and

strong C=O stretching for the dione carbonyls.[5]

Melting Point: The melting point is determined as an indicator of purity. A sharp melting range

is characteristic of a pure compound.

Biological Activity and Mechanism of Action
The quinoxaline-2,3-dione core is a well-established pharmacophore for competitive

antagonism of ionotropic glutamate receptors, particularly the AMPA and kainate receptors.[7]

[8] These receptors mediate the majority of fast excitatory synaptic transmission in the central

nervous system (CNS).

Primary Mechanism: AMPA Receptor Antagonism
Overactivation of AMPA receptors leads to excessive calcium influx and is implicated in

excitotoxic neuronal damage associated with various neurological disorders, including epilepsy,

ischemic stroke, and neurodegenerative diseases.[6] Antagonists like 6-aminoquinoxaline-
2,3(1H,4H)-dione can block this pathway, offering a potential therapeutic strategy.
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Caption: Mechanism of competitive antagonism at the AMPA receptor.

Biological Activity of Related Compounds
While specific IC₅₀ values for the title compound are not readily available in the cited literature,

data for structurally similar and widely studied quinoxaline-2,3-diones provide context for its

expected potency.
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Compound Target Receptor IC₅₀ Value Source

CNQX (6-cyano-7-

nitroquinoxaline-2,3-

dione)

AMPA Receptor 400 nM Wikipedia[8]

Kainate Receptor 4 µM Wikipedia[8]

PNQX AMPA Receptor 0.063 µM
ACS Publications[9]

[10]

Glycine (NMDA)

Receptor
0.37 µM

ACS Publications[9]

[10]

Other Potential Biological Activities
Neuroprotection: Beyond AMPA antagonism, various 6-aminoquinoxaline derivatives have

demonstrated neuroprotective effects in cellular models of Parkinson's disease, suggesting

they may counteract mechanisms contributing to dopaminergic cell death.[11][12]

Anticonvulsant Activity: As a consequence of blocking excitatory neurotransmission, many

AMPA antagonists show protective effects in seizure models.[7][13]

Antimicrobial and Anticancer Activity: The broader quinoxaline class of compounds has been

investigated for a wide range of pharmacological activities, including antimicrobial and

anticancer properties.[14][15][16]

Safety and Handling
Based on aggregated GHS information, 6-aminoquinoxaline-2,3(1H,4H)-dione is classified

with the following hazards:

H317: May cause an allergic skin reaction.[1]

H411: Toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures: Standard laboratory safety protocols should be followed. This

includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a
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lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid

inhalation. Avoid release to the environment.[1]

Conclusion
6-aminoquinoxaline-2,3(1H,4H)-dione is a molecule of significant interest built upon the

versatile quinoxaline-2,3-dione scaffold. Its primary mechanism of action is understood to be

the competitive antagonism of AMPA receptors, a critical target for therapeutic intervention in a

host of neurological and psychiatric disorders. The straightforward synthesis from its nitro

precursor makes it an accessible compound for further investigation. Future research may

focus on elucidating its specific binding kinetics, exploring its potential in neuroprotective

therapies, and developing analogs with improved potency, selectivity, and pharmacokinetic

profiles. This guide serves as a foundational document to aid researchers and drug developers

in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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